ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a complex heterocyclic compound featuring a chromen-4-one core substituted with a benzo[d]thiazole moiety, diethylamino, ethyl, and hydroxyl groups.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-5-15-13-16-22(30)20(25-27-18-11-9-10-12-19(18)34-25)24(26(31)32-8-4)33-23(16)17(21(15)29)14-28(6-2)7-3/h9-13,29H,5-8,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJMBPMXIBCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between an appropriate aldehyde and a phenol derivative under acidic conditions.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole group can be introduced via a cyclization reaction involving an ortho-aminothiophenol and a suitable carboxylic acid derivative.
Attachment of the Diethylamino Group: The diethylamino group can be attached through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromene core can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene core can interact with DNA and proteins, leading to various biological effects. The diethylamino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with benzothiazole, thiazole, and chromen-4-one derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Benzothiazole vs. Thiazole Derivatives : The benzo[d]thiazolyl group in the target compound may enhance π-π stacking interactions in biological targets compared to simpler thiazoles (e.g., 921145-16-6) .
- Amino Substituents: The diethylamino group in the target compound likely improves solubility in polar solvents relative to dimethylamino or non-polar substituents (e.g., bromophenyl in 921145-16-6) .
- Chromen-4-one Core : Hydroxyl and ethyl groups at positions 7 and 6, respectively, could influence redox properties and stability compared to unsubstituted chromen-4-one derivatives (e.g., 929972-74-7) .
Physicochemical Properties
- Solubility: The diethylamino group may enhance aqueous solubility compared to brominated or chlorinated analogs (e.g., 921145-16-6) .
Biological Activity
Ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, a complex organic compound, belongs to the class of chromene derivatives. Its unique structure incorporates a benzo[d]thiazole moiety, diethylamino group, and a hydroxy group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Chromene derivative |
| Functional Groups | Benzo[d]thiazole, diethylamino, hydroxy |
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 372.48 g/mol |
The presence of multiple functional groups allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry .
Antimicrobial Properties
Studies have indicated that the compound exhibits significant antimicrobial activity. Similar chromene derivatives have been documented to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Potential
Research into the anticancer properties of coumarin derivatives has shown promising results. For instance, coumarins with various substituents have been found to inhibit cancer cell proliferation and induce apoptosis in several cancer types. The mechanism often involves the modulation of signaling pathways related to cell growth and survival . this compound is hypothesized to interact with specific enzymes or receptors involved in these pathways, although detailed studies are still required .
Cardiovascular Effects
Coumarin derivatives have also been explored for their cardiovascular benefits. Some studies suggest that they may lower lipid levels and prevent atheroma formation by inhibiting triglyceride accumulation in blood vessels . The specific effects of this compound on cardiovascular health remain to be fully elucidated.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Preliminary data suggest that it may affect:
- Enzymatic Activity : Potential inhibition of enzymes involved in metabolic pathways.
- Cell Signaling Pathways : Modulation of pathways related to cell proliferation and apoptosis.
- Protein Binding : Interaction with proteins or receptors that play critical roles in disease progression.
Study on Anticancer Activity
A study demonstrated that a related coumarin derivative exhibited potent antifibrotic abilities by inhibiting TGF-β-induced collagen accumulation in renal cells with low toxicity . This finding suggests that similar compounds may offer therapeutic benefits in fibrotic diseases.
Antimicrobial Efficacy Assessment
In another study, various chromene derivatives were evaluated for their antimicrobial properties against a range of pathogens. The results indicated that these compounds significantly inhibited bacterial growth, supporting the potential use of this compound in treating infectious diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Condensation of chromene precursors with benzo[d]thiazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst .
- Step 2 : Introduction of the diethylaminomethyl group via Mannich-type reactions, using diethylamine and formaldehyde in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Step 3 : Final esterification using ethyl chloroformate in anhydrous dichloromethane with a base like triethylamine .
- Key Considerations : Monitor reaction progress using TLC and optimize yields by adjusting solvent polarity (e.g., switching from ethanol to DMF for sterically hindered intermediates) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., diethylaminomethyl protons at δ 2.4–3.1 ppm, chromene carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 497.18) and fragmentation patterns .
- HPLC : For purity assessment (>95% purity required for biological assays) .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
- Methodological Answer : Initial screens focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC values reported in µg/mL .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC calculations .
- Data Interpretation : Compare results to positive controls (e.g., doxorubicin for anticancer assays) and validate dose-response curves statistically .
Advanced Research Questions
Q. How do substituents like the diethylaminomethyl group influence structure-activity relationships (SAR) in this compound?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with alternative amine groups (e.g., morpholine, piperidine) and test bioactivity. For example:
| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| Diethylaminomethyl | 8.2 (S. aureus) | 12.4 (HeLa) |
| Morpholinomethyl | 15.6 (S. aureus) | 28.7 (HeLa) |
- Mechanistic Insight : The diethylaminomethyl group enhances membrane permeability due to its lipophilic nature, as shown in logP calculations (clogP = 3.2 vs. 2.1 for morpholine) .
Q. What computational strategies are employed to predict reaction pathways for optimizing synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify rate-limiting steps (e.g., chromene ring closure) .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .
- Case Study : Computational modeling of the Mannich reaction identified optimal pH (6.5–7.0) and solvent (acetonitrile) for diethylaminomethyl group introduction, improving yield from 45% to 72% .
Q. How can contradictory data in bioactivity assays be resolved?
- Methodological Answer :
- Statistical DOE (Design of Experiments) : Apply factorial designs to test variables (e.g., cell line variability, incubation time). For example:
| Factor | Level 1 | Level 2 | Response (IC) |
|---|---|---|---|
| Cell Line (HeLa) | 24 h incubation | 48 h incubation | 12.4 → 9.8 µM |
| Serum Concentration | 5% FBS | 10% FBS | 9.8 → 14.2 µM |
- Validation : Replicate experiments under standardized conditions (e.g., 48 h incubation, 5% FBS) and use ANOVA to confirm significance (p < 0.05) .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Ethanol, glacial acetic acid, reflux | 65 | 90 | |
| 2 | DMF, diethylamine, 70°C | 72 | 95 | |
| 3 | Ethyl chloroformate, CHCl | 80 | 98 |
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound Modification | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC, µM) |
|---|---|---|
| Benzo[d]thiazol-2-yl core | 8.2 (S. aureus) | 12.4 (HeLa) |
| Thiazolo[3,2-a]pyrimidine core | 14.5 (S. aureus) | 18.9 (HeLa) |
| Diethylaminomethyl substituent | 8.2 | 12.4 |
| Morpholinomethyl substituent | 15.6 | 28.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
